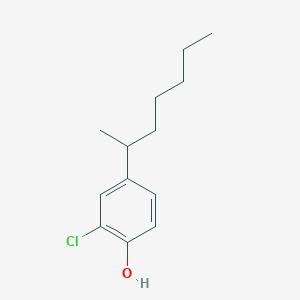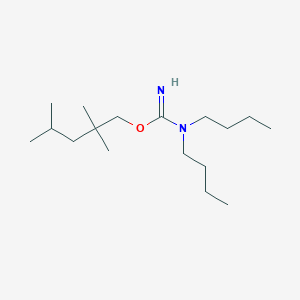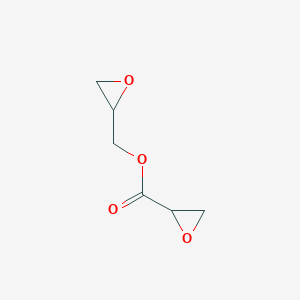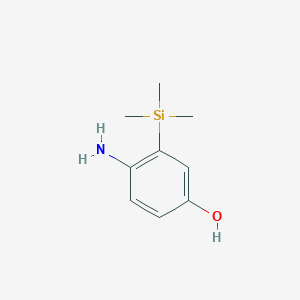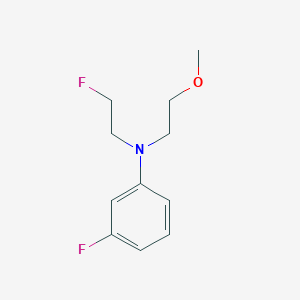
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of fluorine atoms and methoxyethyl groups attached to the aniline structure, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline typically involves multiple steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like Selectfluor.
Alkylation: The final step involves alkylation with 2-fluoroethyl and 2-methoxyethyl groups under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline can be used in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroaniline: Lacks the additional alkyl groups.
N-(2-Fluoroethyl)aniline: Lacks the methoxyethyl group.
N-(2-Methoxyethyl)aniline: Lacks the fluoroethyl group.
Uniqueness
3-Fluoro-n-(2-fluoroethyl)-n-(2-methoxyethyl)aniline is unique due to the combination of fluorine and methoxyethyl groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
15314-56-4 |
|---|---|
Molekularformel |
C11H15F2NO |
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
3-fluoro-N-(2-fluoroethyl)-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C11H15F2NO/c1-15-8-7-14(6-5-12)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3 |
InChI-Schlüssel |
OVABNQKXUPGNNX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(CCF)C1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



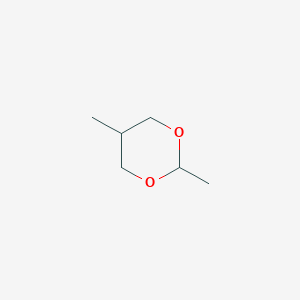
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
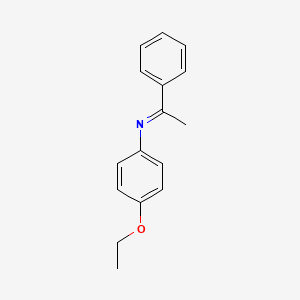
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
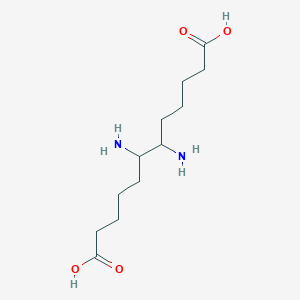
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
